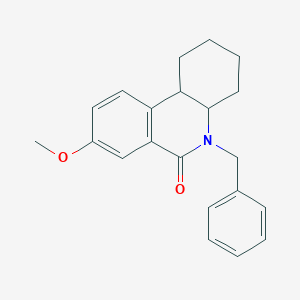
5-benzyl-8-methoxy-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-8-methoxy-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GBR 12909 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of GBR 12909 is related to its ability to inhibit the reuptake of dopamine. This compound binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the extracellular concentration of dopamine, which can have various effects on the brain and other organs.
Biochemical and Physiological Effects:
GBR 12909 has been found to have various biochemical and physiological effects. One of the main effects is its ability to increase the extracellular concentration of dopamine. This can lead to increased activity in the brain and other organs that are regulated by dopamine. GBR 12909 has also been found to have effects on other neurotransmitters, such as norepinephrine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
GBR 12909 has several advantages for lab experiments. It has high affinity for the dopamine transporter and can be used to study the role of dopamine in various physiological and pathological conditions. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of GBR 12909. One area of research is the development of new compounds that have similar or improved properties compared to GBR 12909. Another area of research is the study of the effects of GBR 12909 on other neurotransmitters and receptors. Finally, there is a need for further research on the potential therapeutic applications of GBR 12909 in various diseases and disorders.
Synthesemethoden
The synthesis of 5-benzyl-8-methoxy-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone can be achieved through several methods. One of the most common methods is the reduction of 1,3,4,4a,5,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-carboxylic acid methyl ester using lithium aluminum hydride. This method has been reported to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
GBR 12909 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a selective dopamine reuptake inhibitor. This compound has been found to have high affinity for the dopamine transporter and has been used to study the role of dopamine in various physiological and pathological conditions.
Eigenschaften
Molekularformel |
C21H23NO2 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
5-benzyl-8-methoxy-1,2,3,4,4a,10b-hexahydrophenanthridin-6-one |
InChI |
InChI=1S/C21H23NO2/c1-24-16-11-12-17-18-9-5-6-10-20(18)22(21(23)19(17)13-16)14-15-7-3-2-4-8-15/h2-4,7-8,11-13,18,20H,5-6,9-10,14H2,1H3 |
InChI-Schlüssel |
MNMAEQVSXROYEC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3CCCCC3N(C2=O)CC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3CCCCC3N(C2=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)
![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)


![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)